2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has a molecular formula of C11H15N3 and a molecular weight of 189.26 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5,7-trimethylpyrazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidine compounds .
Scientific Research Applications
2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of anticancer and anti-inflammatory drugs.
Material Science: Due to its unique photophysical properties, the compound is used in the design of fluorescent probes and organic light-emitting diodes (OLEDs).
Biological Research: The compound’s ability to interact with specific biological targets makes it useful in studying enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of 2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family, known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar fused ring structure, also investigated for its anticancer properties.
Uniqueness
2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-5-10-9(4)11-12-7(2)6-8(3)14(11)13-10/h6H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCCTZFECDDPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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